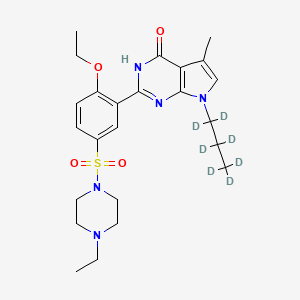
Alk/ros1-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alk/ros1-IN-1 is a novel small-molecule inhibitor targeting the anaplastic lymphoma kinase (ALK) and ROS proto-oncogene 1 (ROS1) receptor tyrosine kinases. These kinases are implicated in various cancers, including non-small cell lung cancer (NSCLC). The compound is designed to overcome resistance mechanisms that limit the efficacy of first-generation inhibitors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Alk/ros1-IN-1 involves multiple steps, including the formation of key intermediates through nucleophilic substitution and palladium-catalyzed cross-coupling reactions. The reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like palladium acetate. The final product is purified using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent quality. The use of high-throughput screening methods helps in identifying optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Alk/ros1-IN-1 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents like hydrogen peroxide.
Reduction: Using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions with halogenated intermediates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated intermediates in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions include various derivatives of this compound, which are often used for further pharmacological testing.
Scientific Research Applications
Alk/ros1-IN-1 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the inhibition of ALK and ROS1 kinases.
Biology: Helps in understanding the role of these kinases in cell signaling pathways.
Medicine: Investigated for its potential in treating cancers that harbor ALK or ROS1 gene fusions.
Industry: Used in the development of diagnostic assays for detecting ALK and ROS1 mutations.
Mechanism of Action
Alk/ros1-IN-1 exerts its effects by binding to the ATP-binding site of ALK and ROS1 kinases, thereby inhibiting their activity. This leads to the suppression of downstream signaling pathways involved in cell proliferation and survival. The compound is particularly effective against cancer cells that have developed resistance to first-generation inhibitors .
Comparison with Similar Compounds
Similar Compounds
Crizotinib: A first-generation ALK and ROS1 inhibitor.
Entrectinib: Targets ALK, ROS1, and TRK kinases.
Repotrectinib: A next-generation inhibitor with broader coverage of resistance mutations.
Uniqueness
Alk/ros1-IN-1 stands out due to its ability to overcome resistance mechanisms that limit the efficacy of other inhibitors. It also exhibits superior central nervous system penetration, making it effective against brain metastases .
Properties
Molecular Formula |
C30H35F3N6O3 |
|---|---|
Molecular Weight |
584.6 g/mol |
IUPAC Name |
(3S)-1-[2-(2-methoxy-4-piperazin-1-ylanilino)pyridin-4-yl]-N-[[4-(trifluoromethoxy)phenyl]methyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C30H35F3N6O3/c1-41-27-17-23(38-15-12-34-13-16-38)6-9-26(27)37-28-18-24(10-11-35-28)39-14-2-3-22(20-39)29(40)36-19-21-4-7-25(8-5-21)42-30(31,32)33/h4-11,17-18,22,34H,2-3,12-16,19-20H2,1H3,(H,35,37)(H,36,40)/t22-/m0/s1 |
InChI Key |
JQWJRFOFKDLCQB-QFIPXVFZSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)N2CCNCC2)NC3=NC=CC(=C3)N4CCC[C@@H](C4)C(=O)NCC5=CC=C(C=C5)OC(F)(F)F |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCNCC2)NC3=NC=CC(=C3)N4CCCC(C4)C(=O)NCC5=CC=C(C=C5)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![5,21-dichloro-13-[2-(diethylamino)ethyl]-3-[(3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione](/img/structure/B12425232.png)

![(2S,4S)-N-[2-[[2-[[2-[[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]acetyl]amino]acetyl]amino]acetyl]amino]ethyl]-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxamide](/img/structure/B12425239.png)
